Structural Elucidation and Synthetic Methodologies of 4-(Azidomethyl)piperidin-4-ol Hydrochloride
Structural Elucidation and Synthetic Methodologies of 4-(Azidomethyl)piperidin-4-ol Hydrochloride
Executive Summary
In modern drug discovery and bioconjugation, bifunctional aliphatic heterocycles serve as foundational scaffolds for library generation. 4-(Azidomethyl)piperidin-4-ol hydrochloride (CAS: 921833-65-0)[1] is a highly versatile, orthogonally reactive building block. It combines the ubiquitous piperidine pharmacophore with a tertiary alcohol and an azidomethyl group. This unique triad of functional groups allows researchers to exploit the molecule for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, while simultaneously utilizing the piperidine nitrogen for further functionalization (e.g., amidation, reductive amination) and the hydroxyl group for hydrogen-bond donation in target binding pockets.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Herein, we will dissect the physicochemical properties of this compound, explore the mechanistic causality behind its synthesis, and provide self-validating, step-by-step protocols for its preparation and application.
Chemical Properties and Structural Dynamics
The utility of 4-(azidomethyl)piperidin-4-ol hydrochloride stems from its 3D conformation and electronic properties. The piperidine ring predominantly adopts a chair conformation in solution. At the C4 position, the bulky azidomethyl ( −CH2N3 ) group and the hydroxyl ( −OH ) group compete for the sterically favorable equatorial position. To minimize 1,3-diaxial interactions with the axial protons at C2 and C6, the larger azidomethyl group typically occupies the equatorial plane, forcing the hydroxyl group into the axial position.
The compound is isolated and stored as a hydrochloride salt. The protonation of the secondary amine ( pKa≈10.5 ) serves two critical purposes:
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Oxidative Stability: It prevents the lone pair on the piperidine nitrogen from participating in unwanted oxidative degradation.
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Solubility: It drastically enhances the compound's solubility in aqueous media and polar protic solvents, making it ideal for biological assays.
Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 4-(Azidomethyl)piperidin-4-ol hydrochloride |
| CAS Registry Number | 921833-65-0 |
| Molecular Formula | C6H12N4O⋅HCl |
| Molecular Weight | 192.65 g/mol (Salt) / 156.19 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | High in H2O , Methanol, DMSO; Low in Hexanes, Diethyl Ether |
| Amine pKa (Est.) | 10.2 - 10.8 |
| Storage Conditions | 2-8°C, desiccated, protected from light (azide stability) |
Mechanistic Synthesis Workflow
The construction of azidomethyl-substituted tertiary alcohols relies on the regioselective ring opening of a spiro-epoxide intermediate. As demonstrated in the synthesis of complex spirocyclic oxazolidinones and related piperidine derivatives, Corey-Chaykovsky epoxidation followed by sodium azide ring opening is a highly reliable, high-yielding pathway[2][3].
Synthetic workflow for 4-(azidomethyl)piperidin-4-ol hydrochloride.
Causality in Reagent Selection:
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Corey-Chaykovsky Reagent (Dimethylsulfoxonium methylide): Unlike the Wittig reagent, which yields an alkene, this sulfur ylide selectively transfers a methylene group to the ketone to form a terminal oxirane (epoxide) without inducing Baeyer-Villiger-type side reactions.
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Sodium Azide ( NaN3 ) with NH4Cl : Epoxide ring opening with azide anions is a well-documented strategy to generate β -azido alcohols[4]. The azide anion acts as a strong nucleophile, attacking the less sterically hindered methylene carbon of the spiro-epoxide via an SN2 trajectory. NH4Cl is critical here; it acts as a mild proton source to neutralize the resulting alkoxide, driving the reaction forward without being acidic enough to convert NaN3 into highly toxic and explosive hydrazoic acid ( HN3 ).
Experimental Protocols
The following self-validating protocols detail the three-stage synthesis. All procedures should be conducted in a well-ventilated fume hood due to the use of azides.
Protocol 1: Synthesis of N-Boc-1-oxa-6-azaspiro[4]octane (Epoxidation)
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Preparation of Ylide: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M) under an argon atmosphere. Cool to 10°C.
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Addition: Slowly add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir for 1 hour at room temperature until hydrogen gas evolution ceases and the solution becomes clear.
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Ketone Introduction: Add a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous DMSO dropwise. Stir at room temperature for 12 hours.
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Validation & Workup: Monitor via TLC (Hexanes:EtOAc 3:1; KMnO4 stain). Quench with cold water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2SO4 , and concentrate in vacuo to yield the spiro-epoxide.
Protocol 2: Regioselective Azidolysis
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Reaction Setup: Dissolve the crude N-Boc-1-oxa-6-azaspiro[5]octane (1.0 eq) in a mixture of DMF and Water (4:1 v/v, 0.3 M).
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Reagent Addition: Add Sodium azide ( NaN3 , 2.5 eq) and Ammonium chloride ( NH4Cl , 2.0 eq).
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Heating: Heat the mixture to 65°C for 16 hours. Caution: Do not exceed 80°C to prevent azide decomposition.
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Validation & Workup: Confirm the disappearance of the epoxide via TLC. Cool to room temperature, dilute with water, and extract with Diethyl Ether (3x). The ether extraction selectively pulls the azido-alcohol while leaving DMF in the aqueous layer. Dry and concentrate to yield N-Boc-4-(azidomethyl)piperidin-4-ol.
Protocol 3: Boc-Deprotection and Salt Formation
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Deprotection: Dissolve the N-Boc-4-(azidomethyl)piperidin-4-ol in minimal anhydrous Methanol.
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Acidification: Cool to 0°C and slowly add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 3 hours.
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Validation: Check completion via TLC (ninhydrin stain will show a dark spot for the free secondary amine).
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Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting residue with cold Diethyl Ether. The 4-(azidomethyl)piperidin-4-ol hydrochloride will precipitate as a white crystalline solid. Filter, wash with ether, and dry under high vacuum.
Applications in Drug Discovery (Click Chemistry)
The primary application of this compound is serving as an azide donor in CuAAC "click" chemistry. By reacting the azidomethyl group with various terminal alkynes, researchers can rapidly generate libraries of 1,4-disubstituted 1,2,3-triazoles. The triazole ring is an excellent bioisostere for amide bonds, offering superior metabolic stability while maintaining hydrogen-bonding capabilities.
CuAAC click chemistry application of the azidomethyl functional group.
By utilizing 4-(azidomethyl)piperidin-4-ol hydrochloride, drug development professionals can seamlessly integrate the solubility and basicity of the piperidine ring with the vast chemical space accessible via triazole linkages, accelerating the discovery of novel therapeutics.
References
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CAS Database Entry: 4-(Azidomethyl)piperidin-4-ol hydrochloride. ChemSrc. 1
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4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis. ChemicalBook.3
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Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH) / PMC. 2
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Traceless Solid-Phase Organic Synthesis. ACS Publications. 4
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- 1. 921833-65-0_CAS号:921833-65-0_5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide - 化源网 [m.chemsrc.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 4-Piperidone synthesis [organic-chemistry.org]
